molecular formula C21H20O10 B10862182 Salipurpin

Salipurpin

Cat. No.: B10862182
M. Wt: 432.4 g/mol
InChI Key: ZFPMFULXUJZHFG-MKJMBMEGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Salipurpin can be synthesized through the glycosylation of apigenin. The process involves the reaction of apigenin with a suitable glycosyl donor under acidic conditions to form the glucoside bond. Commonly used glycosyl donors include glucose derivatives like acetobromoglucose. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, primarily Cephalotaxus fortunei. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions: Salipurpin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Scientific Research Applications

Salipurpin has a wide range of applications in scientific research:

Mechanism of Action

Salipurpin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Salipurpin is unique among flavonoids due to its specific glycosylation at the 5-position of apigenin. Similar compounds include:

    Apigenin: The aglycone form of this compound, known for its anti-inflammatory and anticancer properties.

    Luteolin: Another flavonoid with similar anti-inflammatory and antioxidant activities but differs in its hydroxylation pattern.

    Quercetin: A widely studied flavonoid with potent antioxidant and anti-inflammatory effects, differing in its glycosylation and hydroxylation patterns.

This compound’s unique glycosylation enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1

InChI Key

ZFPMFULXUJZHFG-MKJMBMEGSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

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